molecular formula C19H19N3O3S B3007610 3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798513-66-2

3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B3007610
CAS No.: 1798513-66-2
M. Wt: 369.44
InChI Key: ZCLVEOIELRFFGC-UHFFFAOYSA-N
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Description

3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a quinoline moiety, a piperidine ring, and a thiazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, undergoes a Friedel-Crafts acylation to introduce the carbonyl group at the 8-position.

    Piperidine Ring Formation: The quinoline derivative is then reacted with piperidine under suitable conditions to form the piperidin-4-yl intermediate.

    Thiazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with a thiazolidine-2,4-dione precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The thiazolidine-2,4-dione structure can act as a reactive center, participating in redox reactions and influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione: shares structural similarities with other quinoline derivatives, piperidine-containing compounds, and thiazolidine-2,4-dione analogs.

    Quinoline Derivatives: Compounds like 2-methylquinoline and its derivatives.

    Piperidine-Containing Compounds: Molecules such as piperidine and its substituted forms.

    Thiazolidine-2,4-dione Analogs: Compounds like pioglitazone and rosiglitazone, which are used in the treatment of diabetes.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the quinoline, piperidine, and thiazolidine-2,4-dione moieties in a single molecule allows for diverse interactions with biological targets and a wide range of chemical transformations.

Properties

IUPAC Name

3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-5-6-13-3-2-4-15(17(13)20-12)18(24)21-9-7-14(8-10-21)22-16(23)11-26-19(22)25/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLVEOIELRFFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)N4C(=O)CSC4=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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